2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine core, a bicyclic heterocyclic system with a fused pyridine and pyrimidine ring. Key structural elements include:
- 3-Cyclohexyl substitution: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
- 2,4-Dioxo groups: Contribute to hydrogen-bonding interactions and modulate electronic properties.
Properties
IUPAC Name |
2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-30-18-12-6-5-11-17(18)24-19(27)14-25-20-16(10-7-13-23-20)21(28)26(22(25)29)15-8-3-2-4-9-15/h5-7,10-13,15H,2-4,8-9,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOBGANMUZPLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Cyclohexyl vs.
- Methoxy vs. Halogen Substituents : The 2-methoxyphenyl group in the target compound is less electronegative than dichlorophenyl () or fluoro groups (), which may alter binding kinetics in polar environments .
Physicochemical Properties
- Melting Point : The target compound’s melting point is unreported, but analogs with bulky substituents (e.g., Example 83 in ) show high MPs (>300°C), suggesting strong crystal lattice interactions. Cyclohexyl groups may similarly enhance thermal stability .
- Solubility : The 2-methoxyphenylacetamide side chain introduces moderate polarity, but the cyclohexyl group likely dominates, reducing aqueous solubility compared to hydroxyethyl-substituted analogs () .
Biological Activity
The compound 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide represents a novel class of pyrido-pyrimidine derivatives. These compounds are of significant interest due to their potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity profiles, and relevant case studies.
- Molecular Formula : C22H25N3O4
- Molecular Weight : 423.46 g/mol
- CAS Number : 902922-59-2
- Structure : The compound features a pyrido[2,3-d]pyrimidine core with cyclohexyl and methoxyphenyl substituents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. It is hypothesized to exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in tumor cells by activating intrinsic apoptotic pathways.
- Modulation of Signaling Pathways : It may alter signaling pathways that regulate cell survival and growth.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL60 (Leukemia) | 0.70 ± 0.14 | Induces apoptosis |
| K562 (Chronic Myeloid Leukemia) | 1.25 ± 0.35 | Inhibits proliferation |
| MCF7 (Breast Cancer) | 3.25 ± 1.91 | Modulates estrogen receptor signaling |
| A549 (Lung Cancer) | 1.50 ± 0.50 | Disrupts cell cycle regulation |
These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer types.
Case Study 1: Antiproliferative Activity
In a study published in Molecules, researchers synthesized various derivatives of pyrido-pyrimidine compounds and tested their antiproliferative activity against leukemia cell lines. The compound demonstrated significant activity with an IC50 value of 0.70 µM in HL60 cells, suggesting a strong potential for development as an anticancer agent .
Case Study 2: Selectivity and Toxicity
Another investigation focused on the selectivity of this compound towards cancer cells compared to normal cells. The selectivity index was calculated based on IC50 values obtained from normal fibroblast cells versus cancerous cells. The results indicated a high selectivity index (>25), suggesting that the compound preferentially targets cancer cells with minimal toxicity to normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
